molecular formula C11H13NO3 B148877 Acetone O-(benzyloxycarbonyl)oxime CAS No. 137160-76-0

Acetone O-(benzyloxycarbonyl)oxime

Cat. No. B148877
M. Wt: 207.23 g/mol
InChI Key: YAECLTQWHQOIQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxime derivatives can be achieved through various methods. For instance, O-acetyl oximes are used as directing groups for Pd-catalyzed C-H bond functionalization, which can be transformed into various functionalized compounds . Additionally, acetone oxime acrylate has been synthesized as a new active ester monomer, indicating that acetone oxime can be modified to introduce acrylate groups . The synthesis of acetone O-((2,5-dichlorophenyl)sulfonyl) oxime from acetone oxime using triethylamine suggests that acetone oxime can act as a precursor for further functionalization .

Molecular Structure Analysis

The molecular structure of acetone oxime derivatives can be complex and is often studied using spectroscopic methods such as NMR. For example, acetone O-((2,5-dichlorophenyl)sulfonyl) oxime was characterized using 1H NMR and 13C NMR spectra . These techniques are crucial for understanding the molecular structure and confirming the identity of synthesized compounds.

Chemical Reactions Analysis

Oxime derivatives participate in various chemical reactions. The cyclization of O-acetoacetylbenzamide oxime derivatives, for example, proceeds with the elimination of acetone to afford oxadiazolin-5-one derivatives . The photochemistry of oxime acetates can lead to isomerization and rearrangement reactions, producing cyclopropane derivatives . Furthermore, the conversion of oximes to carbonyl compounds can be mediated by zirconium oxychloride octahydrate in aqueous acetone .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetone oxime derivatives can vary widely. The reactive polymer derived from acetone oxime acrylate is soluble in various organic solvents and can undergo polymer analogous reactions to yield copolymers with specific properties, such as a lower critical solution temperature (LCST) in water . The oxidation of hydrocarbons using Oxone catalyzed by a manganese complex in the presence of oxalic acid does not afford alkyl hydroperoxides, which is a notable chemical property of the reaction environment .

Scientific Research Applications

1. Synthesis of Amides from Amino Alcohols

Acetone O-(benzyloxycarbonyl)oxime, among other oxime esters, is utilized in the synthesis of amides from amino alcohols. This process is characterized by extremely mild conditions, resulting in good yields and exhibiting total chemoselectivity when amino alcohols are used (Fernández, Menéndez, & Gotor, 1991).

2. Determination of Disease Biomarkers

In medical research, derivatives of acetone oxime have been used in developing methods for determining disease biomarkers such as acetone, hexanal, and heptanal in human blood. This technique involves derivatization with O-2,3,4,5,6-(pentafluorobenzyl)hydroxylamine and gas chromatography-mass spectrometry, contributing to sensitive and inexpensive disease detection methods (Li et al., 2005).

3. Catalytic and Chemical Reactions

Acetone oxime is involved in complex catalytic and chemical reactions, such as its interaction with [Os3(CO)10(MeCN)2] forming bridging oximato clusters. This demonstrates its utility in studying oxidative additions and bond cleavage in organometallic chemistry (Deeming, Owen, & Powell, 1990).

4. Photolysis Studies

It has been used in the study of photolysis, particularly its effect on the photolysis of copolymers of styrene and phenyl vinyl ketone. This research contributes to understanding the behavior of oximes under light exposure and their potential as quenchers in polymer chemistry (Tsunooka, Nishino, & Tanaka, 1977).

5. Molecular Docking Studies

Acetone O-((2,5-dichlorophenyl)sulfonyl) oxime has been studied using molecular docking with cholinesterase enzymes. This research offers insights into the potential applications of acetone oxime derivatives in biochemistry and pharmacology (Korkmaz, Rhyman, & Ramasami, 2022).

Safety And Hazards

Acetone O-(benzyloxycarbonyl)oxime can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/eye protection/face protection .

properties

IUPAC Name

benzyl (propan-2-ylideneamino) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-9(2)12-15-11(13)14-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAECLTQWHQOIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)OCC1=CC=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393274
Record name Acetone O-(benzyloxycarbonyl)oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetone O-(benzyloxycarbonyl)oxime

CAS RN

137160-76-0
Record name Acetone O-(benzyloxycarbonyl)oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetone O-(benzyloxycarbonyl)oxime
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AM Gómez - Springer
Number of citations: 0

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